molecular formula C18H20OS B1360541 2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-81-9

2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1360541
CAS RN: 898754-81-9
M. Wt: 284.4 g/mol
InChI Key: LWDQCPHGCIOWOG-UHFFFAOYSA-N
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Description

“2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone” is a synthetic compound. Its molecular formula is C18H20OS and its molecular weight is 284.42 g/mol .


Molecular Structure Analysis

The molecular structure of “2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone” consists of a propiophenone core with two methyl groups on the phenyl ring and a thiomethylphenyl group attached to the propiophenone .


Physical And Chemical Properties Analysis

“2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone” is a white crystalline solid. It is soluble in organic solvents like chloroform, ethanol, and acetone.

Scientific Research Applications

Tandem Copper(I)-Catalyzed Synthesis

A related chemical process involves the synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization, employing dimethyl sulfoxide as the oxidant. This method underscores the potential of copper(I) catalysis in facilitating complex organic transformations, which could be relevant to derivatives of 2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (Xu et al., 2010).

Dye-Sensitized Solar Cells

Compounds with similar structural features have been utilized in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring carbazole as an electron donor and indeno[1,2-b]thiophene as a bridging unit, demonstrate the significance of such molecular structures in photovoltaic applications, suggesting potential research avenues for this compound derivatives (Lim et al., 2015).

Metal-Free Oxidative Nitration

In a related study, metal-free oxidative nitration of the α-C-H to carbonyl in propiophenones was achieved, leading to the one-pot synthesis of thiohydroximic acids. This showcases the potential for innovative, metal-free approaches in synthesizing complex organic molecules, possibly including those related to this compound (Dighe et al., 2016).

Spectral Properties and Micellization

Research on derivatives of thiophene-based compounds, such as 1-(2,5-dimethyl thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone, investigated their spectral properties in various solvents. This research indicates the potential of thiophene-based compounds in photophysical studies and as probes in micellar systems, suggesting possible applications for this compound in similar contexts (El-Daly et al., 2013).

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-8-14(2)18(13)16(19)12-11-15-9-4-5-10-17(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQCPHGCIOWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644328
Record name 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-81-9
Record name 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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